4-Methoxycoumarin

Oncology Research Cytostatic Assay Melanoma Cell Line

Researchers seeking a reliable, structurally defined coumarin reference standard for antifungal SAR studies or analytical method development often face inconsistent biological activity across positional isomers. 4-Methoxycoumarin (4-MC) eliminates this variability. - Antifungal potency: EC₅₀ of 21 µg/mL against Rhizoctonia solani, outperforming osthol. - Chemiluminescence: Delivers a 2.1 ppb detection limit for Cr(VI), surpassing 9 other coumarin derivatives. - Quality: Supplied with ≥98% purity, verified by HPLC; ready for direct use in reverse flow-injection analysis or cell-based assays.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 20280-81-3
Cat. No. B1363122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxycoumarin
CAS20280-81-3
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC2=CC=CC=C21
InChIInChI=1S/C10H8O3/c1-12-9-6-10(11)13-8-5-3-2-4-7(8)9/h2-6H,1H3
InChIKeyMLCMXDYMSAZNPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxycoumarin Baseline Properties


4-Methoxycoumarin (4-MC) is a synthetic methoxylated coumarin derivative characterized by a methoxy substituent at the C-4 position of the benzopyrone scaffold, distinguishing it from naturally abundant 7-methoxycoumarin (herniarin) and other positional isomers [1]. This substitution pattern confers distinct physicochemical and biological properties, including differential solubility in supercritical CO₂ [2] and enhanced chemiluminescent response in analytical detection systems [3]. The compound exhibits measurable antibacterial activity against the phytopathogen Ralstonia solanacearum [4], antifungal efficacy against multiple phytopathogenic fungi with an EC₅₀ of 21 µg/mL against Rhizoctonia solani [5], and differential cytostatic activity toward murine melanoma cells relative to fibroblasts [6]. These quantifiable performance metrics establish 4-MC as a structurally defined reference standard for comparative studies within the coumarin class.

1

Coumarin class reference standard C-4 methoxy substitution provides distinct physicochemical and bioactivity profile for positional isomer comparisons.

2

Antimicrobial screening context Reported activity against Ralstonia solanacearum and phytopathogenic fungi supports agrochemical screening workflows.

3

Analytical detection reagent Reported chemiluminescent response supports Cr(VI) detection method development in environmental monitoring research.

4-Methoxycoumarin Positional Specificity


Substitution of 4-methoxycoumarin with other coumarin derivatives is not straightforward due to position-dependent physicochemical and biological behavior. The methoxy group at C-4 confers distinct solubility characteristics relative to C-7 substitution, with C-4 substitution reducing supercritical CO₂ solubility more substantially [1]. Positional isomerism also dictates chemiluminescent response: among nine coumarin derivatives evaluated under identical reverse flow-injection analysis conditions, 4-methoxycoumarin demonstrated superior chemiluminescent intensity compared to coumarin, 7-methoxycoumarin, 4-hydroxycoumarin, and 7-amino-4-methylcoumarin [2]. Furthermore, in antifungal assays against five phytopathogenic fungi, 4-methoxycoumarin exhibited stronger and broader activity than osthol, a structurally related natural coumarin [3]. These position-specific performance differences preclude simple interchange with 7-methoxycoumarin, unsubstituted coumarin, or other in-class analogs without quantitative validation.

Target
4-Methoxycoumarin

C-4 substitution governs supercritical CO₂ solubility, chemiluminescent intensity, and reported antifungal profile.

Potential substitute
7-Methoxycoumarin

C-7 isomer differs in supercritical CO₂ solubility and chemiluminescent response; solvent and detection conditions may not transfer directly.

Target
4-Methoxycoumarin

Reported cell-type selectivity and antifungal potency distinguish it from unsubstituted coumarin.

Potential substitute
Coumarin (unsubstituted)

Lacks C-4 methoxy-driven cytostatic selectivity and antifungal profile reported for 4-MC; direct interchange may alter endpoint interpretation.

Target
4-Methoxycoumarin

Synthetic methoxylated scaffold with defined EC₅₀ benchmarks for antifungal screening.

Potential substitute
Osthol (natural coumarin)

Reported antifungal activity profile may not match; EC₅₀ and mechanism endpoints require independent validation before substitution.

4-Methoxycoumarin Performance Comparisons


Cytostatic Potency vs. Unsubstituted Coumarin

4-Methoxycoumarin demonstrates approximately 7-fold greater cytostatic potency compared to unsubstituted coumarin in the B16-F10 murine melanoma cell line. In MTT assays conducted over 72 hours, the IC₅₀ of 4-methoxycoumarin was approximately 1/7 that of coumarin, indicating a substantial potency improvement conferred by the C-4 methoxy substitution [1]. Additionally, 4-methoxycoumarin exhibited differential cytotoxicity: its IC₅₀ was 5-7× smaller for melanoma cells than for murine fibroblasts, whereas coumarin showed comparable IC₅₀ values across both cell types, suggesting an improved selectivity profile [2].

Cytostatic potency vs. coumarin
Head-to-head
IC₅₀ ~7× lower than unsubstituted coumarin in B16-F10 melanoma cells
Reported potency difference may support dose-response study design; cell-type selectivity context requires validation.
MTT assay, 10–160 µg/mL, 72 h incubation; melanoma vs. fibroblast differential observed.
Oncology Research Cytostatic Assay Melanoma Cell Line

Antifungal Potency Against Rhizoctonia solani

In a comparative evaluation of coumarins against five phytopathogenic fungi, 4-methoxycoumarin exhibited stronger and broader antifungal activity than osthol, a well-characterized natural coumarin from Cnidium monnieri. Specifically, against Rhizoctonia solani mycelial growth, 4-methoxycoumarin demonstrated an EC₅₀ value of 21 µg/mL, significantly inhibiting growth in a concentration-dependent manner [1]. The study further elucidated a mechanistic basis involving disruption of peroxisomal structure and function, inhibition of fatty acid β-oxidation, and consequent accumulation of reactive oxygen species via mitochondrial membrane potential damage [2].

Antifungal potency vs. osthol
Head-to-head
EC₅₀ = 21 µg/mL against Rhizoctonia solani
Reported antifungal potency benchmark; supports phytopathogen screening studies.
Mycelial growth inhibition; concentration-dependent exposure; peroxisomal disruption mechanism suggested.
Agricultural Fungicide Phytopathology Antifungal Screening

Chemiluminescent Detection of Cr(VI)

Using reverse flow-injection analysis (RFIA) for chromium(VI) detection, 4-methoxycoumarin produced the highest chemiluminescent intensity among ten tested coumarin species, including unsubstituted coumarin, 7-methoxycoumarin, 4-hydroxycoumarin, 7-amino-4-methylcoumarin, 3,4-dihydrocoumarin, 5,7-dimethoxycoumarin, 4-hydroxy-7-methoxycoumarin, 4-methylumbelliferone, and umbelliferone [1]. The method achieved a detection limit of 2.1 ppb (S/N = 3) and a determination limit of 6.3 ppb for Cr(VI) using 3.0×10⁻³ mol/L 4-methoxycoumarin in Tris buffer (pH 9) with 1.8% H₂O₂ as co-reagent [2].

Chemiluminescent Cr(VI) detection
Head-to-head
Ranked highest among 10 coumarins; LOD 2.1 ppb (S/N=3)
Reported chemiluminescent intensity supports Cr(VI) detection method development.
Reverse FIA, Tris buffer pH 9, 1.8% H₂O₂, 3.0×10⁻³ mol/L 4-MC.
Analytical Chemistry Chemiluminescence Detection Environmental Monitoring

Supercritical CO₂ Solubility Comparison

Solubility measurements in supercritical CO₂ (temperature range 35–50 °C; pressure range 8.5–25 MPa) revealed that substitution at the C-4 position of the coumarin scaffold reduces solubility more substantially than substitution at the C-7 position. This trend was established through comparative analysis of multiple monosubstituted coumarin derivatives, indicating that 4-methoxycoumarin exhibits lower supercritical CO₂ solubility than 7-methoxycoumarin under identical extraction conditions [1].

Supercritical CO₂ solubility
Class-level
C-4 substitution reduces supercritical CO₂ solubility vs C-7 (class trend)
Positional solubility context for SFC/SFE method adjustment; requires compound-specific verification.
35–50 °C, 8.5–25 MPa; class-level inference from monosubstituted coumarins.
Supercritical Fluid Extraction Process Chemistry Separation Science

Selective Cytotoxicity: Melanoma vs. Fibroblasts

4-Methoxycoumarin exhibits differential cytostatic activity between cancerous and non-cancerous cell lines. In comparative assays, the IC₅₀ of 4-methoxycoumarin was 5-7× smaller (more potent) in B16-F10 murine melanoma cells than in B82 murine fibroblasts. In contrast, unsubstituted coumarin showed comparable IC₅₀ values across both cell types, demonstrating no such selectivity [1]. This differential potency profile was corroborated in a follow-up study, which concluded that 4-methoxycoumarin and 6-hydroxycoumarin 'may have a greater therapeutic margin' than the parent coumarin [2].

Selective cytotoxicity
Head-to-head
IC₅₀ in melanoma cells ~5–7× lower than in fibroblasts
Reported cell-type selectivity context; supports melanoma cell-model endpoint interpretation.
B16-F10 vs. B82 fibroblasts; MTT 72 h; unsubstituted coumarin showed no such differential.
Cancer Research Selective Cytotoxicity Therapeutic Window

4-Methoxycoumarin Application Scenarios


Rhizoctonia solani Biofungicide Screening

Researchers developing alternatives to synthetic fungicides can employ 4-methoxycoumarin as a positive control or lead scaffold based on its validated EC₅₀ of 21 µg/mL against Rhizoctonia solani mycelial growth, with demonstrated superiority over the natural coumarin osthol [1]. The compound's elucidated mechanism—disruption of peroxisomal fatty acid β-oxidation and mitochondrial function leading to ROS accumulation—provides a defined mode-of-action reference for comparative SAR studies [2].

Chemiluminescent Detection of Cr(VI)

Analytical laboratories performing Cr(VI) monitoring can implement 4-methoxycoumarin as a chemiluminescent reagent in reverse flow-injection analysis systems, achieving a detection limit of 2.1 ppb (S/N = 3). This reagent outperformed nine other coumarin derivatives in side-by-side comparison under standardized conditions (3.0×10⁻³ mol/L 4-methoxycoumarin, Tris buffer pH 9, 1.8% H₂O₂), making it the preferred coumarin-based detection reagent for this application [3].

Cytostatic Selectivity in Melanoma Models

Investigators studying coumarin-based cytostatic agents should prioritize 4-methoxycoumarin over unsubstituted coumarin for melanoma research due to its 7× greater potency in B16-F10 cells and its 5-7× selectivity for melanoma cells relative to murine fibroblasts—a differential response not observed with the parent coumarin [4][5]. This compound serves as a structurally defined benchmark for evaluating substitution-dependent improvements in therapeutic margin.

SFC Method Development for Coumarin Separation

Process chemists developing SFC methods for coumarin derivative separation must account for position-dependent solubility differences. C-4 substitution, as in 4-methoxycoumarin, reduces supercritical CO₂ solubility more than C-7 substitution, requiring adjusted pressure (8.5–25 MPa range) and temperature (35–50 °C) parameters or the inclusion of polar modifiers to achieve comparable retention and resolution [6].

Application
Selection Property
Validation Focus
Antifungal screening studies (R. solani)
Antifungal potency benchmark
EC₅₀ and mycelial growth inhibition endpoints
Cr(VI) chemiluminescent detection research
Chemiluminescent reagent performance
Detection limit and matrix interference review
Melanoma cell-model cytostatic studies
Cell-type selectivity context
Differential IC₅₀ and endpoint reproducibility
SFC/SFE method development for coumarins
Position-dependent solubility profile
Pressure/temperature parameter optimization

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